An In-depth Technical Guide to 2-(Benzyloxy)-5-bromobenzoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(Benzyloxy)-5-bromobenzoic Acid: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: Initial inquiries for a technical guide on "2-bromo-3-(benzyloxy)benzoic acid" did not yield sufficient data on this specific isomer, suggesting it is not a commonly synthesized or extensively studied compound. To provide a valuable and comprehensive resource, this guide has been developed to focus on the closely related and well-documented structural isomer, 2-(Benzyloxy)-5-bromobenzoic acid . This compound shares key structural motifs—a brominated benzoic acid core with a benzyloxy substituent—and serves as a pertinent case study for researchers working with similar chemical entities.
Introduction
2-(Benzyloxy)-5-bromobenzoic acid is a substituted aromatic carboxylic acid that has garnered attention in the scientific community as a versatile building block in organic synthesis. Its utility is primarily rooted in its trifunctional nature: a carboxylic acid amenable to various coupling reactions, a bromine atom that can participate in cross-coupling reactions, and a benzyloxy group that can be manipulated or serve to modulate the electronic properties of the molecule. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly in the realm of medicinal chemistry and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(Benzyloxy)-5-bromobenzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1][2] |
| Molecular Weight | 307.14 g/mol | [1][2] |
| CAS Number | 62176-31-2 | [1][2] |
| Appearance | White to light yellow crystal powder | [3] |
| Melting Point | 157-159 °C | [3] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid
The synthesis of 2-(Benzyloxy)-5-bromobenzoic acid is typically achieved through the hydrolysis of its corresponding benzyl ester, Benzyl 2-benzyloxy-5-bromobenzoate. This reaction is a standard ester hydrolysis facilitated by a strong base, such as sodium hydroxide. The causality behind this experimental choice lies in the high efficiency and yield of this method. The use of a mixed solvent system of methanol and water ensures the solubility of both the ester starting material and the hydroxide salt intermediate.
Experimental Protocol: Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate
This protocol describes a common and high-yielding method for the preparation of 2-(Benzyloxy)-5-bromobenzoic acid.[1]
Materials:
-
Benzyl 2-benzyloxy-5-bromobenzoate (Starting Material)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
4N Hydrochloric acid (HCl)
-
Ethyl acetate (EA)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Benzyl 2-benzyloxy-5-bromobenzoate (e.g., 18 g, 45.3 mmol) in methanol (50 mL).
-
Prepare a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) and add it to the methanol solution of the starting material.
-
Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LCMS).
-
Upon completion, remove the solvent by rotary evaporation.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Separate the aqueous layer and acidify it to a pH of 3 using a 4N hydrochloric acid solution. This will precipitate the carboxylic acid product.
-
Extract the product from the acidified aqueous layer with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the final product, 2-(benzyloxy)-5-bromobenzoic acid. A typical yield for this procedure is around 97%.[1]
Synthesis Workflow Diagram
Applications in Research and Drug Development
2-(Benzyloxy)-5-bromobenzoic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to selectively functionalize the carboxylic acid and the bromo-substituent.
One notable application is in the synthesis of inhibitors for divalent metal transporter 1 (DMT1), which are being investigated for their therapeutic potential.[3] Furthermore, this compound serves as a precursor for the synthesis of 2-Benzyloxy-5-bromobenzylbromide, a reactive alkylating agent used to introduce a lipophilic benzyl group into various nucleophiles, a common strategy in drug design to enhance binding to biological targets.[4]
The bromo-substituent can be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further complexity and build novel molecular scaffolds. The carboxylic acid group can be converted to amides, esters, or other functional groups, making it a versatile handle for constructing a library of compounds for screening in drug discovery programs. For instance, related compounds like 2-halo-5-bromobenzoic acids are crucial for the synthesis of modern hypoglycemic drugs such as dapagliflozin and empagliflozin.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Benzyloxy)-5-bromobenzoic acid.
Hazard Identification:
-
Harmful if swallowed.[6]
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Handle with gloves.
-
Skin and Body Protection: Wear impervious clothing.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Use only in a well-ventilated area.
-
Store in a cool, dry place in a tightly sealed container.
In case of exposure, it is crucial to seek fresh air if inhaled, rinse the skin with plenty of water in case of skin contact, and rinse eyes cautiously with water for several minutes in case of eye contact. If swallowed, rinse the mouth with water and consult a physician.
References
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Sunway Pharm Ltd. (n.d.). 2-(Benzyloxy)-5-bromobenzoic acid - CAS:62176-31-2. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved from [Link]
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chemical labels. (n.d.). 2-(benzyloxy)-5-bromobenzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-{[3-(Octyloxy)benzyl]sulfanyl}benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
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Chongqing Chemdad Co., Ltd. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Role of 5-Bromo-2-chlorobenzoic Acid in Advancing Pharmaceutical Research and Development. Retrieved from [Link]
- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
PubChemLite. (n.d.). Benzoic acid, 5-bromo-2-(pentyloxy)-. Retrieved from [Link]
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